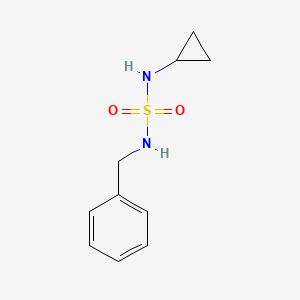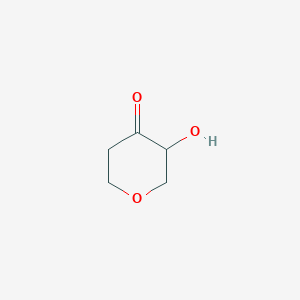
N-benzyl(cyclopropylamino)sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl(cyclopropylamino)sulfonamide: is a versatile chemical compound with a unique structure that enables it to be employed in various scientific studies. It is used as a catalyst, pharmaceutical intermediate, and in medicinal chemistry research.
作用機序
Target of Action
The primary target of N-(Benzylsulfamoyl)cyclopropanamine is Lysine-specific demethylase-1 (LSD1) . LSD1 is an FAD-dependent enzyme that demethylates mono- and dimethylated lysines in histone 3 . Histones are highly basic proteins that are the primary component of chromatin and act as a spool for DNA winding . They are regulated via methylation and demethylation processes .
Mode of Action
N-(Benzylsulfamoyl)cyclopropanamine interacts with LSD1, inhibiting its function . This inhibition causes an increase in histone 3 methylation . Changes in the methylation content of histone 3 have been linked to alterations in gene expression .
Biochemical Pathways
The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine affects the methylation and demethylation processes of histones . This alteration in histone methylation can lead to changes in gene expression . LSD1 inhibitors, such as N-(Benzylsulfamoyl)cyclopropanamine, are currently being examined as novel therapeutic agents for the treatment of a number of disease states .
Pharmacokinetics
The compound’s molecular weight is 22629, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of LSD1 by N-(Benzylsulfamoyl)cyclopropanamine leads to an increase in histone 3 methylation . This increase in methylation can result in alterations in gene expression . These alterations could potentially be leveraged for the treatment of various diseases .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-benzyl(cyclopropylamino)sulfonamide involves the acylation of structurally diverse amines and sulfonamides under focused ultrasonic irradiation in catalyst-free and solvent-free conditions. This method offers several advantages, such as simpler workup conditions, reduced reaction time, and high yields .
Industrial Production Methods: Industrial production methods for this compound typically involve the condensation of various sulfonamides with acyl chloride or anhydride under basic conditions. Other methods include using concentrated sulfuric acid, Lewis acids, or heterogeneous solid acids in acetonitrile under acidic conditions .
化学反応の分析
Types of Reactions: N-benzyl(cyclopropylamino)sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride for acylation, palladium catalysts for cross-coupling reactions, and various acids and bases for condensation reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions typically yield N-acylated sulfonamides, while cross-coupling reactions can produce a wide range of substituted cyclopropanamine derivatives .
科学的研究の応用
Chemistry: In chemistry, N-benzyl(cyclopropylamino)sulfonamide is used as a catalyst in various organic reactions, including cross-coupling reactions and acylation reactions.
Biology: In biological research, this compound is employed as a pharmaceutical intermediate in the synthesis of various bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an inhibitor of specific enzymes and as a potential treatment for various diseases .
Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals, owing to its unique reactivity and versatility.
類似化合物との比較
- Cyclopropanamine
- N-benzyl-benzoylhydroxamic acid
- N,N-disubstituted 4-sulfamoylbenzoic acid derivatives
Uniqueness: N-benzyl(cyclopropylamino)sulfonamide is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions and as a potential therapeutic agent. Its ability to inhibit specific enzymes and alter gene expression patterns sets it apart from other similar compounds .
特性
IUPAC Name |
N-(benzylsulfamoyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14,12-10-6-7-10)11-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZJSXITMGJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879873-91-2 |
Source


|
| Record name | N-benzyl(cyclopropylamino)sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)



![METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2857416.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)




![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)
![ethyl 4-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2857430.png)
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2857431.png)
